molecular formula C10H8ClNO4S B8174603 2,5-Dioxopyrrolidin-1-yl 3-chloro-4-methylthiophene-2-carboxylate

2,5-Dioxopyrrolidin-1-yl 3-chloro-4-methylthiophene-2-carboxylate

Cat. No.: B8174603
M. Wt: 273.69 g/mol
InChI Key: YQCMXIFJQUIVQZ-UHFFFAOYSA-N
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Description

2,5-Dioxopyrrolidin-1-yl 3-chloro-4-methylthiophene-2-carboxylate is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrrolidinone ring fused with a thiophene ring, which is substituted with a chlorine atom and a methyl group

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-chloro-4-methylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO4S/c1-5-4-17-9(8(5)11)10(15)16-12-6(13)2-3-7(12)14/h4H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQCMXIFJQUIVQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1Cl)C(=O)ON2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxopyrrolidin-1-yl 3-chloro-4-methylthiophene-2-carboxylate typically involves the reaction of 3-chloro-4-methylthiophene-2-carboxylic acid with 2,5-dioxopyrrolidin-1-yl ester. The reaction is carried out under anhydrous conditions using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxopyrrolidin-1-yl 3-chloro-4-methylthiophene-2-carboxylate can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom on the thiophene ring can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The methyl group on the thiophene ring can be oxidized to form a carboxylic acid or an aldehyde.

    Reduction: The carbonyl groups in the pyrrolidinone ring can be reduced to form hydroxyl groups.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

Major Products

    Nucleophilic substitution: Formation of substituted thiophene derivatives.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of hydroxylated pyrrolidinone derivatives.

Scientific Research Applications

2,5-Dioxopyrrolidin-1-yl 3-chloro-4-methylthiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 3-chloro-4-methylthiophene-2-carboxylate involves its interaction with specific molecular targets, such as voltage-gated sodium channels and L-type calcium channels. The compound modulates the activity of these channels, leading to altered neuronal excitability and potential anticonvulsant effects . Additionally, it may interact with GABA transporters, enhancing inhibitory neurotransmission.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dioxopyrrolidin-1-yl 3-methylthiophene-2-carboxylate: Lacks the chlorine substitution, which may affect its reactivity and biological activity.

    2,5-Dioxopyrrolidin-1-yl 3-chlorothiophene-2-carboxylate: Lacks the methyl group, which may influence its solubility and pharmacokinetic properties.

    2,5-Dioxopyrrolidin-1-yl 3-chloro-4-ethylthiophene-2-carboxylate: Contains an ethyl group instead of a methyl group, potentially altering its steric and electronic properties.

Uniqueness

2,5-Dioxopyrrolidin-1-yl 3-chloro-4-methylthiophene-2-carboxylate is unique due to the specific combination of substituents on the thiophene ring, which imparts distinct chemical and biological properties. The presence of both chlorine and methyl groups enhances its reactivity and potential as a versatile intermediate in organic synthesis.

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